molecular formula C9H16Cl2N4 B2604794 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride CAS No. 1858255-28-3

5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride

Cat. No. B2604794
CAS RN: 1858255-28-3
M. Wt: 251.16
InChI Key: DWOSYLAVCHYCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N4. Its molecular weight is 251.15 g/mol . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of compounds similar to 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving compounds like 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride are diverse and can include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Scientific Research Applications

Medicinal Chemistry: Pyrrolidine Derivatives

The pyrrolidine ring, a core structure in 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride, is widely used in medicinal chemistry to create compounds for treating human diseases . The saturated five-membered ring allows for efficient exploration of pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of the molecule and providing increased three-dimensional coverage .

Organic Synthesis: Stereogenicity and Pseudorotation

In organic synthesis, the stereogenicity of carbons in the pyrrolidine ring is significant. The spatial orientation of substituents can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins . The non-planarity of the ring allows for pseudorotation, which is a unique property utilized in synthetic strategies .

Pharmaceutical Research: Drug Development

This compound’s versatility is showcased in pharmaceutical research, where it serves as a high-purity chemical with applications in developing new drugs . Its heterocyclic amine structure is pivotal in the synthesis of biologically active compounds .

Bioactive Molecule Synthesis: Target Selectivity

The pyrrolidine ring’s derivatives, including those found in 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride, are reported in bioactive molecules with target selectivity. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Structural Diversity in Drug Candidates

The heteroatomic saturated ring systems in this compound allow for a greater chance of generating structural diversity in drug candidates. This diversity is essential for modifying physicochemical parameters and achieving optimal ADME/Tox results .

Synthetic Route Identification

For chemists, identifying the best synthetic route is crucial. The pyrrolidine scaffold in this compound provides a clear pathway for the synthesis of derivatives, which is a valuable asset in drug discovery .

Exploration of Pharmacophore Space

The compound’s structure is beneficial for exploring the pharmacophore space, which is the set of features in the molecule necessary for its biological activity. This exploration is vital for the design of new compounds with desired biological profiles .

Contribution to Molecular Stereochemistry

The pyrrolidine ring contributes significantly to the stereochemistry of molecules, which is a critical factor in the biological activity and efficacy of pharmaceutical agents .

properties

IUPAC Name

5-methyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-6-5-12-9(10)13-8(6)7-3-2-4-11-7;;/h5,7,11H,2-4H2,1H3,(H2,10,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOSYLAVCHYCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2CCCN2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride

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